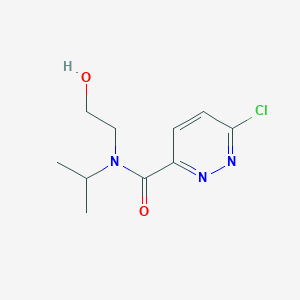

6-Chloro-N-(2-hydroxyethyl)-N-(propan-2-yl)pyridazine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-N-(2-hydroxyethyl)-N-propan-2-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-7(2)14(5-6-15)10(16)8-3-4-9(11)13-12-8/h3-4,7,15H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDANBJGZQLTNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCO)C(=O)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Chloro-N-(2-hydroxyethyl)-N-(propan-2-yl)pyridazine-3-carboxamide, also referred to by its CAS number 1178292-91-5, is a pyridazine derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H12ClN3O2

- Molecular Weight : 219.66 g/mol

- CAS Number : 1178292-91-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : The compound could act as a ligand for various receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that 6-Chloro-N-(2-hydroxyethyl)-N-(propan-2-yl)pyridazine-3-carboxamide exhibits several biological activities:

Antiviral Activity

Studies have shown that compounds in the pyridazine family can exhibit antiviral properties. Specifically, derivatives have been tested against viruses such as:

- Hepatitis C Virus (HCV)

- Influenza Virus

The compound's structure suggests potential efficacy against viral replication processes.

Anticancer Properties

Preliminary studies indicate that this compound may have anticancer activity. It has been evaluated in vitro against various cancer cell lines, demonstrating:

- Cytotoxic Effects : Significant reduction in cell viability at certain concentrations.

- Induction of Apoptosis : Mechanisms leading to programmed cell death have been observed.

Case Studies and Research Findings

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that derivatives of pyridazine compounds, including 6-Chloro-N-(2-hydroxyethyl)-N-(propan-2-yl)pyridazine-3-carboxamide, exhibit anti-inflammatory activity. These compounds are being investigated for their ability to inhibit specific pathways involved in inflammatory responses, making them potential candidates for treating autoimmune diseases and chronic inflammation .

Cancer Treatment

The compound has been explored for its role as a therapeutic agent in cancer treatment. It functions as an inhibitor of certain kinases implicated in tumor growth and proliferation. For example, studies have shown that related pyridazine derivatives can effectively inhibit MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which is involved in various lymphomas and other malignancies .

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal highlighted the efficacy of pyridazine derivatives in reducing inflammation in animal models. The results indicated a significant reduction in markers of inflammation when treated with the compound compared to control groups .

Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that 6-Chloro-N-(2-hydroxyethyl)-N-(propan-2-yl)pyridazine-3-carboxamide effectively inhibited cell proliferation at micromolar concentrations. The compound was shown to induce apoptosis in malignant cells while sparing normal cells, suggesting a targeted therapeutic effect .

Comparative Data Table

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Cholinesterase Inhibition : The hydroxyethyl group in 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide (lacking isopropyl) enables dual AChE/BuChE inhibition via interactions with Trp279 in the AChE active site . The addition of an isopropyl group in the target compound may alter binding kinetics due to steric effects.

- However, hydroxyethyl and isopropyl groups in the target compound may reduce cytotoxicity compared to 11n’s trifluoromethyl-benzyl substituent .

Physicochemical Properties

Key Observations :

Crystallography and Structural Insights

- Pyridazine Derivatives : highlights the use of X-ray crystallography (SHELX software) to resolve structures of chloro-pyridazine amines, aiding in understanding conformational stability .

- Target Compound: No crystallographic data is available, but analogs like 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine () adopt planar pyridazine cores with substituents influencing packing interactions .

Q & A

Q. What are the common synthetic routes for 6-Chloro-N-(2-hydroxyethyl)-N-(propan-2-yl)pyridazine-3-carboxamide, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example:

- Substitution reactions under alkaline conditions (e.g., replacing halogens with hydroxyl or amine groups) .

- Reduction steps using iron powder in acidic conditions to generate intermediates like aniline derivatives .

- Condensation with carboxamide precursors using coupling agents (e.g., EDC or DCC) .

Intermediates are characterized via HPLC for purity (>98%) , NMR for structural confirmation, and X-ray crystallography to resolve stereochemical ambiguities .

Q. How is structural elucidation performed for this compound and its derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction provides precise bond lengths and angles, critical for confirming the pyridazine core and substituent positions .

- Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .

- 2D NMR (e.g., HSQC, HMBC) maps connectivity between the pyridazine ring and hydroxyethyl/isopropyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Methodological Answer:

- Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example, a central composite design can identify interactions between variables .

- Microwave-assisted synthesis reduces reaction times and improves regioselectivity, as demonstrated in analogous pyridazine derivatives .

- Continuous flow reactors enhance reproducibility and scalability by maintaining precise control over reaction parameters .

Q. What computational strategies predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

- Quantum chemical calculations (DFT) model reaction pathways, such as nucleophilic attack sites on the pyridazine ring, and predict transition states .

- Molecular docking screens for binding affinity to enzymes (e.g., kinases) by simulating interactions between the carboxamide group and active-site residues .

- Molecular dynamics simulations assess stability of ligand-receptor complexes in physiological conditions (e.g., solvation effects on the hydroxyethyl group) .

Q. How are contradictions in bioactivity data resolved for structurally similar compounds?

Methodological Answer:

- Structure-activity relationship (SAR) studies compare substituent effects. For example, replacing the chloro group with methoxy alters hydrophobicity and binding kinetics .

- Meta-analysis of published data identifies outliers caused by assay variability (e.g., differences in cell lines or IC₅₀ measurement protocols) .

- Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate target engagement to rule out false positives .

Q. What analytical methods quantify trace impurities or degradation products in this compound?

Methodological Answer:

- LC-MS/MS with ion-trap detectors identifies impurities at ppm levels, particularly halogenated byproducts from incomplete substitution .

- Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with HPLC-DAD monitor stability and identify degradation pathways (e.g., hydrolysis of the carboxamide bond) .

- GC-MS analyzes volatile degradation products, such as chloroalkanes from side reactions .

Methodological Notes for Experimental Design

- Safety protocols : Use flame-retardant lab coats and electrostatic discharge controls during synthesis due to the compound’s potential reactivity .

- Data validation : Cross-reference crystallographic data (e.g., CIF files from the Cambridge Structural Database) to confirm structural assignments .

- Ethical compliance : Adhere to institutional guidelines for handling halogenated compounds, as improper disposal may violate environmental regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.